molecular formula C23H21N5O2 B2755525 6-amino-4-(3,4-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 899386-25-5

6-amino-4-(3,4-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B2755525
CAS No.: 899386-25-5
M. Wt: 399.454
InChI Key: IHYSBQWWZLPYAX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements. In this case, the ring structure includes carbon and nitrogen atoms. Heterocyclic compounds are widely used in many fields, including drug development .


Molecular Structure Analysis

The compound contains several functional groups, including an amino group (-NH2), a nitrile group (-CN), and two methoxy groups (-OCH3). These groups can participate in various chemical reactions .

Mechanism of Action

The exact mechanism of action would depend on the specific biological target of the compound. For example, some compounds with similar structures have been found to inhibit the activity of certain enzymes .

Future Directions

Given the biological activities of similar compounds, this compound could be a potential candidate for drug development. Further studies could focus on its synthesis, characterization, and biological activity testing .

Properties

IUPAC Name

6-amino-4-(3,4-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-13-5-8-16(9-6-13)28-23-20(14(2)27-28)21(17(12-24)22(25)26-23)15-7-10-18(29-3)19(11-15)30-4/h5-11H,1-4H3,(H2,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYSBQWWZLPYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=C(C(=N3)N)C#N)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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